molecular formula C10H6N4 B2634065 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile CAS No. 64096-91-9

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile

Cat. No.: B2634065
CAS No.: 64096-91-9
M. Wt: 182.186
InChI Key: LQXMCNHGWFYOTL-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C10H6N4. It is known for its unique structure, which combines elements of benzimidazole and pyrazole, making it a valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1H-pyrazolo[1,5-a]benzimidazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile is unique due to its combined benzimidazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a wider range of reactions and interactions compared to its individual components .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-5-7-6-12-14-9-4-2-1-3-8(9)13-10(7)14/h1-4,6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUNDWLSQYOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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